1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

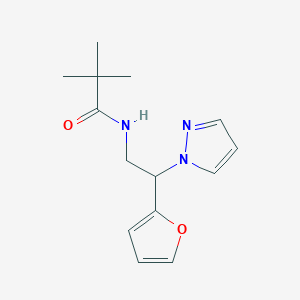

The compound “1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a methoxyethyl group, a phenethyl group, and a urea group.

Chemical Reactions Analysis

Furan compounds are known to participate in a variety of chemical reactions. They can undergo reactions such as electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Scientific Research Applications

Anticancer and Antiangiogenic Activity

Compounds characterized by the presence of a 2-methoxy/ethoxycarbonyl group combined with other substituents have shown significant antiproliferative activity against cancer cells. The most promising compound in this series exhibited potent vascular disrupting properties derived from its effect on vascular endothelial cells, indicating a potential application in anticancer and antiangiogenic therapies (Romagnoli et al., 2015).

Synthesis and Chemical Properties

- The synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin for anticancer and antiangiogenic activities demonstrates the compound's potential in medicinal chemistry (Romagnoli et al., 2015).

- An efficient method for synthesizing hydrocyclopenta[1,2-b]furan with various side chains at the 3a-position shows the compound's versatility as a chemical intermediate for creating chiral resolving agents (Zhong et al., 2005).

Enzymatic Polymerization

Enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been achieved, producing novel biobased furan polyesters. This underscores the compound's role in the development of sustainable materials and highlights its importance in green chemistry (Jiang et al., 2014).

Photoreactions and Photochemical Preparations

- The study on easy photochemical preparation of 2-dimethylaminophenylfurans, pyrroles, and thiophenes from the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan and its derivatives shows the compound's applicability in creating new chemical entities through photoreactions (Guizzardi et al., 2000).

Conversion to Furan Derivatives

Research into the conversion of plant biomass to furan derivatives has emphasized the potential of these compounds in sustainable chemistry, offering new pathways for the generation of polymers, functional materials, and fuels (Chernyshev et al., 2017).

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . Similarly, indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Furan and indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Furan derivatives have been associated with various biological pathways due to their diverse biological activities . Similarly, indole derivatives have been implicated in a variety of biological pathways .

Pharmacokinetics

Furan derivatives have been studied for their pharmacokinetic properties .

Result of Action

Given the diverse biological activities of furan and indole derivatives, it can be inferred that the compound may have significant molecular and cellular effects .

Action Environment

Studies on similar compounds suggest that factors such as solvent environment can influence the optoelectronic properties of furan derivatives .

Biochemical Analysis

Biochemical Properties

Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with.

Cellular Effects

The cellular effects of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea are currently unknown. Furan derivatives have been shown to have various effects on cells. For example, some furan derivatives have been found to inhibit the proliferation of certain types of cells

Molecular Mechanism

Furan derivatives have been shown to interact with biomolecules through various mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Furan derivatives have been shown to undergo various chemical reactions, potentially leading to changes in their effects over time .

Dosage Effects in Animal Models

Furan derivatives have been shown to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Furan derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Furan derivatives have been shown to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Furan derivatives have been shown to be localized in various subcellular compartments, potentially affecting their activity or function .

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-methoxyethyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-20-15(14-8-5-11-21-14)12-18-16(19)17-10-9-13-6-3-2-4-7-13/h2-8,11,15H,9-10,12H2,1H3,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDGOBXDPUFNPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NCCC1=CC=CC=C1)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)